



Application Note: Quantitative Analysis of 13C-Fucosylated Glycans by Mass Spectrometry

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Compound of Interest		
Compound Name:	(-)-Fucose-13C-2	
Cat. No.:	B12406514	Get Quote

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Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that influences a wide array of biological processes, including cell signaling, immune response, and disease progression. Fucosylation, the addition of a fucose sugar residue, is a key terminal modification on many of these glycans and has been implicated in various physiological and pathological states, such as cancer and inflammation.[1] [2] Consequently, the ability to accurately quantify changes in fucosylated glycan expression is of paramount importance in basic research, biomarker discovery, and the development of biotherapeutics.[3][4]

This application note details robust mass spectrometry-based methodologies for the quantitative analysis of fucosylated glycans utilizing stable isotope labeling with 13C-glucose. [5][6] By metabolically incorporating 13C into the carbon backbone of newly synthesized glycans, researchers can precisely differentiate and quantify specific glycan populations between different experimental conditions.[7] We provide detailed protocols for cell culture and labeling, glycan release and purification, and subsequent analysis by high-resolution mass spectrometry.

Experimental Protocols



Protocol 1: Metabolic Labeling of Cells with 13C-Glucose

This protocol describes the metabolic incorporation of 13C into the glycan structures of cultured cells.

- Cell Culture: Culture cells of interest (e.g., HEK293, cancer cell lines) in standard glucosecontaining medium to the desired confluence.
- · Isotope Labeling:
 - For the "heavy" labeled sample, replace the standard medium with glucose-free medium supplemented with 13C-glucose (all six carbons labeled) at a final concentration equivalent to the standard medium.
 - For the "light" control sample, replace the medium with fresh standard glucose-containing medium.
- Incubation: Culture the cells in the respective media for a sufficient duration to allow for the incorporation of the 13C label into newly synthesized glycans (typically 48-72 hours).[7]
- Cell Harvesting:
 - Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
 - Harvest the cells by scraping or using a cell lifter in ice-cold PBS.
 - Centrifuge the cell suspension to pellet the cells and discard the supernatant.
 - Store the cell pellets at -80°C until further processing.

Protocol 2: N-Glycan Release and Purification

This protocol outlines the enzymatic release of N-linked glycans from glycoproteins.

Protein Extraction and Denaturation:



- Lyse the cell pellets in a suitable lysis buffer containing a protease inhibitor cocktail.
- Quantify the protein concentration using a standard assay (e.g., BCA).
- Denature an equal amount of protein from the "heavy" and "light" samples by heating at 95°C for 5 minutes in the presence of a denaturing agent (e.g., SDS).
- Reduction and Alkylation:
 - Reduce the disulfide bonds by adding dithiothreitol (DTT) and incubating at 60°C for 30 minutes.
 - Alkylate the free sulfhydryl groups by adding iodoacetamide and incubating for 30 minutes in the dark at room temperature.
- Enzymatic Glycan Release:
 - Add Peptide-N-Glycosidase F (PNGase F) to the protein samples and incubate overnight at 37°C to release the N-glycans.[2][8]
- Glycan Purification:
 - Purify the released N-glycans using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon) to remove peptides, salts, and detergents.
 - Elute the glycans and dry them using a vacuum centrifuge.

Protocol 3: Mass Spectrometry Analysis

This protocol describes the analysis of the labeled and unlabeled glycan pools by mass spectrometry.

- Sample Reconstitution: Reconstitute the dried "heavy" and "light" glycan samples in a solvent suitable for mass spectrometry analysis (e.g., 50% acetonitrile/0.1% formic acid).
- Sample Mixing: Combine the "heavy" and "light" glycan samples in a 1:1 ratio based on the initial protein amount.



LC-MS/MS Analysis:

- Analyze the mixed sample using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with liquid chromatography (LC).[3][9]
- Use a suitable LC column for glycan separation, such as a hydrophilic interaction liquid chromatography (HILIC) column.[9]
- Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA)
 mode to obtain both MS1 and MS/MS spectra.[10]

Data Analysis:

- Process the raw data using specialized glycomics software (e.g., SimGlycan).[11]
- Identify the glycan structures based on their accurate mass and fragmentation patterns in the MS/MS spectra.
- Quantify the relative abundance of the "heavy" and "light" glycan pairs by comparing the peak areas of their respective isotopic envelopes in the MS1 spectra.

Quantitative Data Presentation

The following tables present representative quantitative data obtained from a hypothetical experiment comparing a control cell line with a treatment group, demonstrating changes in fucosylated glycan abundance.

Table 1: Relative Abundance of Key Fucosylated N-Glycans



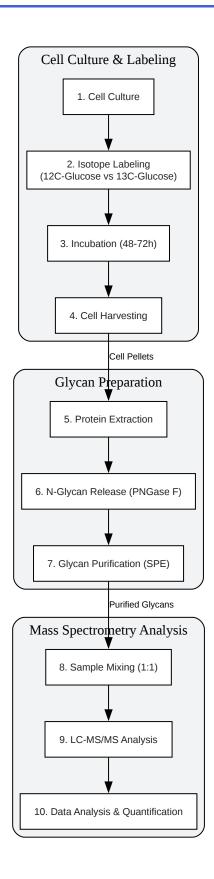
Glycan Composition	Monoisotopic Mass (12C)	Monoisotopic Mass (13C)	Fold Change (Treatment vs. Control)	p-value
Hex(5)HexNAc(4)Fuc(1)	1809.65	1845.65	2.5	<0.01
Hex(5)HexNAc(4)Fuc(2)	1955.71	1997.71	1.8	<0.05
Hex(6)HexNAc(5)Fuc(1)	2174.78	2216.78	3.2	<0.001
Hex(6)HexNAc(5)Fuc(2)	2320.84	2368.84	2.1	<0.01

Table 2: Isotopic Ratio of a Fucosylated Glycan (Hex(5)HexNAc(4)Fuc(1))

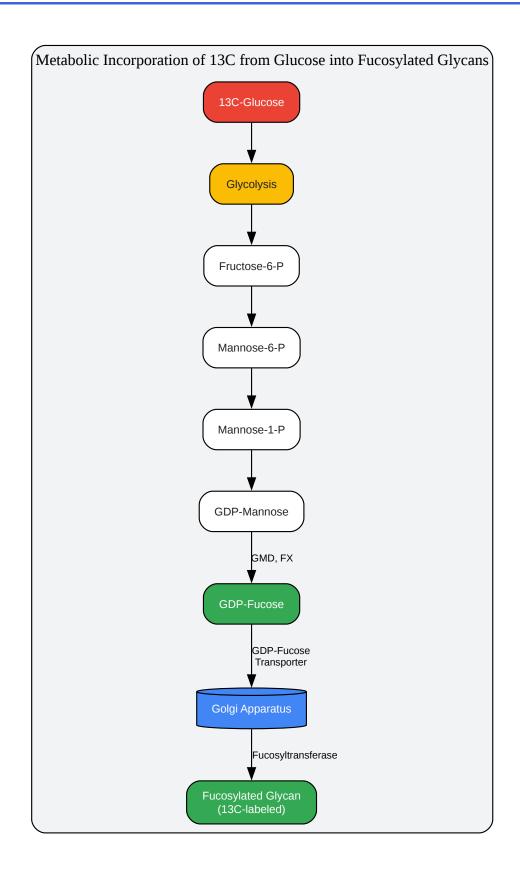
Sample	Peak Area (12C)	Peak Area (13C)	Ratio (13C/12C)
Control	1.2 x 10^6	1.1 x 10^6	0.92
Treatment	5.8 x 10^5	1.5 x 10^6	2.59

Visualizations









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